Petunidin chloride

Descripción general

Descripción

La petunidina cloruro es una antocianidina O-metilated derivada de delfinidina . Es un compuesto orgánico natural y sirve como un pigmento soluble en agua de color rojo oscuro o púrpura que se encuentra en varias bayas rojas, incluyendo las bayas de chokeberry (Aronia sp), las bayas de Saskatoon (Amelanchier alnifolia) y diferentes especies de uva (Vitis vinifera o muscadine, Vitis rotundifolia). Adicionalmente, contribuye a los colores vibrantes de los pétalos en muchas flores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de petunidina cloruro implica la O-metilación de delfinidina. Las rutas sintéticas específicas pueden variar, pero el proceso general incluye la introducción de un grupo metilo al grupo hidroxilo en el esqueleto de la antocianidina. Las condiciones de reacción típicamente involucran el uso de agentes metilantes, como diazometano o sulfato de dimetilo, bajo condiciones controladas.

Métodos de Producción Industrial: Si bien la petunidina cloruro no se produce comúnmente a nivel industrial de forma aislada, su presencia en fuentes naturales permite su extracción y purificación. Los procesos industriales a menudo se enfocan en obtener extractos ricos en antocianinas de frutas o materiales vegetales, que pueden contener petunidina cloruro junto con otros compuestos relacionados.

Análisis De Reacciones Químicas

Tipos de Reacciones: La petunidina cloruro puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Los procesos oxidativos pueden conducir a la formación de quinonas u otros derivados.

Reducción: Las reacciones de reducción pueden producir dihidroantocianidinas.

Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la estructura de la antocianidina.

Agentes Metilantes: Utilizados para la O-metilación durante la síntesis.

Ácidos/Bases: Pueden estar involucrados en la hidrólisis u otras transformaciones.

Enzimas: Las enzimas naturales pueden catalizar reacciones en las plantas.

Productos Principales: Los productos principales formados a partir de las reacciones de petunidina cloruro dependen de las condiciones de reacción específicas. Estos productos incluyen derivados metilados, formas reducidas y otras antocianidinas modificadas.

Aplicaciones Científicas De Investigación

Bone Health

Recent studies indicate that petunidin chloride exhibits potential benefits for bone health. Research has shown that it can significantly suppress osteoclastogenesis, which is crucial for maintaining bone density. In vitro studies demonstrated that this compound inhibited the expression of key markers involved in osteoclast differentiation, such as c-Fos and NFATc1, thereby reducing bone resorption activities in RAW 264.7 cells .

Antioxidant Properties

This compound is recognized for its antioxidant properties, which help mitigate oxidative stress in biological systems. A study highlighted its ability to relieve oxygen stress in probiotic Lactobacillus plantarum ST-III, enhancing cell viability under oxidative conditions . This property suggests potential applications in preserving probiotic cultures in food products.

Coloring Agent

As an anthocyanin, this compound is utilized as a natural coloring agent in food products. Its stability and vibrant coloration make it an attractive alternative to synthetic dyes. The chelation of petunidin derivatives with metal ions has been studied to enhance color stability and intensity across various pH levels . This characteristic is particularly beneficial for the food industry, where consumer preference is shifting towards natural ingredients.

Functional Food Development

This compound's bioactive properties support its incorporation into functional foods aimed at promoting health benefits beyond basic nutrition. Its role in improving gut health through the enhancement of probiotic strains positions it as a valuable ingredient in health-oriented food formulations .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting potential therapeutic applications for inflammatory diseases .

Cancer Research

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have suggested that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation and survival . However, further investigations are required to elucidate these mechanisms fully.

Case Study 1: Osteoporosis Prevention

In a controlled study involving mice with sRANKL-induced osteopenia, treatment with this compound resulted in significant improvements in bone mineral density compared to untreated controls. The study highlighted the compound's ability to downregulate matrix metalloproteinases (MMPs), which are critical in bone remodeling processes .

Case Study 2: Probiotic Enhancement

A study investigating the effect of petunidin-based anthocyanins on Lactobacillus plantarum demonstrated improved growth and viability under oxidative stress conditions. The findings suggest that incorporating petunidin into dairy products could enhance the stability and health benefits of probiotics during storage .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nutritional Health | Bone health enhancement | Suppresses osteoclastogenesis; reduces MMP expression |

| Food Technology | Natural coloring agent | Enhances color stability when chelated with metals |

| Functional Foods | Probiotic enhancement | Improves viability of probiotics under oxidative stress |

| Pharmacology | Anti-inflammatory effects | Inhibits pro-inflammatory cytokines |

| Cancer Research | Potential anticancer agent | Induces apoptosis; inhibits tumor growth |

Mecanismo De Acción

Los efectos protectores de la petunidina cloruro contra la aterosclerosis probablemente involucran su unión y supresión de la quinasa de adhesión focal (FAK) . Esta inhibición puede afectar la migración celular y contribuir a sus efectos beneficiosos.

Comparación Con Compuestos Similares

La petunidina cloruro destaca por su patrón de O-metilación único y sus interacciones específicas con FAK. Los compuestos similares incluyen otras antocianidinas como la cianidina, la delfinidina y la malvidina.

Actividad Biológica

Petunidin chloride is a naturally occurring anthocyanin, primarily found in various fruits and vegetables, particularly in purple potatoes and black goji berries. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential osteogenic properties. This article explores the biological activity of this compound based on recent research findings.

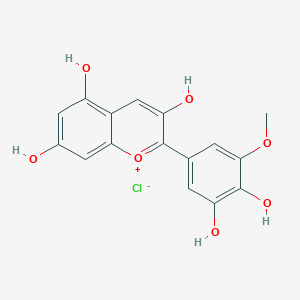

Chemical Structure and Properties

This compound is characterized by its B-ring 5′-O-methylation, which distinguishes it from other anthocyanins such as delphinidin and cyanidin. The presence of hydroxyl groups in its structure contributes significantly to its antioxidant capacity. Research indicates that the number of hydroxyl groups correlates positively with antioxidant activity, making petunidin a potent free radical scavenger .

Antioxidant Activity

This compound exhibits significant antioxidant properties. In vitro studies have demonstrated that it protects against oxidative stress by enhancing the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). For instance, in a hydrogen peroxide-induced oxidative stress model using H9c2 cardiac myofibroblast cells, this compound not only preserved cell viability but also upregulated the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) target genes, including NAD(P)H quinone oxidoreductase (NQO1) and heme oxygenase-1 (HO-1) .

Anti-Inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. It inhibits the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition occurs at the transcriptional level, significantly reducing the expression of pro-inflammatory cytokines and mediators in various cell models . Moreover, studies indicate that petunidin can synergistically interact with other compounds like lycopene to enhance its protective effects against inflammation .

Osteogenic Potential

Recent studies have highlighted the osteogenic potential of this compound. In animal models of osteopenia induced by receptor activator of nuclear factor kappa-B ligand (RANKL), daily administration of petunidin significantly improved bone parameters. Specifically, it increased bone volume to tissue volume (BV/TV), trabecular thickness (Tb.Th), and osteoid volume to tissue volume (OV/TV). Histomorphometric analyses revealed that petunidin treatment led to an increase in osteoblast activity while simultaneously decreasing osteoclast activity, suggesting a dual mechanism of promoting bone formation and inhibiting resorption .

Case Studies

A notable study involved administering this compound at a dosage of 7.5 mg/kg/day to C57BL/6J mice with RANKL-induced osteopenia. The results indicated:

| Parameter | Control Group | Petunidin Group |

|---|---|---|

| BV/TV | 10% | 15% |

| Tb.Th | 50 µm | 70 µm |

| OV/TV | 5% | 10% |

| Oc.S/BS | 20% | 10% |

These findings suggest that petunidin enhances bone health by promoting osteoblastogenesis while inhibiting osteoclastogenesis .

Propiedades

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULMBDNPZCFSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-30-7 | |

| Record name | Petunidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petunidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petunidin chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PETUNIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of petunidin chloride?

A1: Like other anthocyanins, this compound displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in this compound can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].

Q2: How does the structure of this compound relate to other anthocyanins?

A2: this compound is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to this compound [].

Q3: What research has been conducted on the glycosides of this compound?

A3: Scientists have investigated the synthesis of this compound glucosides []. This research explores the chemical modifications of this compound and contributes to understanding the diversity and potential applications of anthocyanin derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.